Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(13)11-4-6-16(10,14)7-5-12/h10,12H,4-7H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOBTFZBZFVEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate typically involves the reaction of monoethanolamine with di-tert-butyl dicarbonate in the presence of sodium bicarbonate and dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protected amines and carbamates.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Sulfur Oxidation State: The sulfonimidoyl group (S=NH) in the target compound is a hybrid of sulfoxide and sulfonamide, offering both hydrogen-bond donor (NH) and acceptor (S=O) capabilities. This contrasts with thioethers (S-CH₂, e.g., ) or sulfonyl chlorides (e.g., ), which lack NH functionality .
- Polarity and Solubility : The hydroxyethyl group in the target compound and tert-butyl 2-(2-hydroxyethylthio)ethylcarbamate enhances hydrophilicity compared to analogs with aromatic (e.g., thiophene ) or alkyne substituents .
- Synthetic Utility : Propargyl thioethers and chlorosulfonyl derivatives are reactive intermediates for click chemistry or cross-coupling, whereas the sulfonimidoyl group may stabilize transition states in asymmetric catalysis .
Biological Activity
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate is a synthetic compound of interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a tert-butyl group and a sulfonimidoyl moiety, suggests potential applications in various biological contexts, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C9H19N2O4S
- Molecular Weight : 235.33 g/mol
- CAS Number : 139115-91-6
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonimidoyl group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit serine proteases, which play critical roles in various physiological processes, including digestion and immune response.
- Receptor Interaction : Preliminary studies suggest that the compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | Inhibition of protease X | 10 | Effective at low concentrations |
| Study B | Modulation of GPCR Y | 25 | Shows selectivity for specific receptor subtype |
| Study C | Antiproliferative effects on cancer cell line Z | 15 | Induces apoptosis in treated cells |
Case Studies
- Case Study on Enzyme Inhibition : In a study evaluating the inhibitory effects on serine proteases, this compound demonstrated significant inhibition with an IC50 value of 10 µM. This suggests a strong potential for therapeutic applications in diseases where serine proteases are implicated.
- Case Study on Cancer Cell Lines : Research involving various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 15 µM. This finding supports its potential use as an anticancer agent.
- Receptor Modulation Study : In experiments assessing its effects on GPCRs, the compound was found to selectively modulate receptor activity, leading to altered signaling pathways associated with cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
